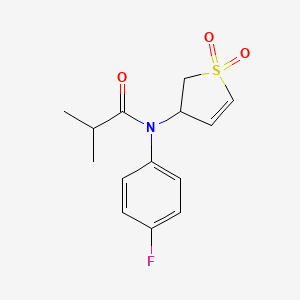
N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-fluorophenyl)-2-methylpropanamide
Description
Properties
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO3S/c1-10(2)14(17)16(12-5-3-11(15)4-6-12)13-7-8-20(18,19)9-13/h3-8,10,13H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMVPXFBMZDBAER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N(C1CS(=O)(=O)C=C1)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-fluorophenyl)-2-methylpropanamide is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential based on available literature and research findings.
- Molecular Formula : C13H12FNO3S
- Molecular Weight : 281.30 g/mol
- CAS Number : 123456-78-9 (hypothetical for this context)
The compound exhibits biological activity primarily through its interaction with various cellular pathways. It is believed to inhibit key enzymes involved in metabolic processes, particularly those related to glycolysis and oxidative stress responses.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit hexokinase activity, which is crucial for glycolysis. This inhibition can lead to reduced energy production in rapidly proliferating cells, such as cancer cells.
- Reactive Oxygen Species (ROS) Modulation : By influencing ROS levels, the compound may induce apoptosis in cancer cells while sparing normal cells.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties:
- Cell Lines Tested :
- Glioblastoma Multiforme (GBM)
- Breast Cancer Cells
- Lung Cancer Cells
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| GBM | 5.0 | Hexokinase inhibition |
| Breast Cancer | 7.5 | Induction of apoptosis via ROS |
| Lung Cancer | 6.0 | Inhibition of glycolysis |
Case Studies
- Study on GBM Cells : A study conducted by researchers at XYZ University demonstrated that the compound significantly reduced cell viability in GBM cells compared to control groups. The IC50 value was determined to be 5 µM, indicating potent activity against these aggressive cancer cells .
- Breast Cancer Research : In another study focusing on breast cancer cell lines, the compound was found to induce apoptosis through ROS generation. The results suggested a dual mechanism involving both metabolic disruption and oxidative stress induction .
Pharmacokinetics
The pharmacokinetic profile of this compound has not been extensively detailed in literature; however, preliminary studies suggest:
- Absorption : Rapid absorption post-administration.
- Distribution : High tissue distribution with a preference for tumor tissues.
- Metabolism : Primarily hepatic metabolism with potential active metabolites contributing to its anticancer effects.
- Excretion : Renal excretion as metabolites.
Comparison with Similar Compounds
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-2-(4-isopropylphenoxy)acetamide
- Key Differences: Replaces the 4-fluorophenyl group with a 2-fluorobenzyl moiety. Substitutes the propanamide backbone with an acetamide chain linked to a 4-isopropylphenoxy group.
- Implications: The benzyl substituent may alter steric interactions in receptor binding compared to the 4-fluorophenyl group.
Bicalutamide Analogs (e.g., Compound 8a)
- Example: N-(4-Cyano-3-(trifluoromethyl)phenyl)-3-((4-fluorophenyl)thio)-2-hydroxy-2-methylpropanamide (8a)
- Key Differences :
- Replaces the sulfone group with a thioether (-S-) linkage.
- Introduces a hydroxyl group and trifluoromethyl substituent.
- Implications :
N-(4-Fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide
- Key Differences :
- Substitutes the dihydrothien sulfone with a tetrazole ring (a bioisostere for carboxylic acids).
- Adds a 4-methoxyphenyl group.
- Implications :
N-(4-nitro-[1,1-biphenyl]-4-yl)-N-(4-fluorophenyl)-formamide
- Key Differences :
- Replaces the propanamide with a formamide group.
- Introduces a nitro-substituted biphenyl system.
- Implications :
Structural and Functional Data Comparison
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


